molecular formula C9H9FO3 B1395759 3-Ethoxy-4-fluorobenzoic acid CAS No. 445026-29-9

3-Ethoxy-4-fluorobenzoic acid

Cat. No.: B1395759
CAS No.: 445026-29-9
M. Wt: 184.16 g/mol
InChI Key: PBSYMJHUGMYAIJ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-fluorobenzoic acid is a carboxylic acid derivative of benzoic acid. It is characterized by the presence of an ethoxy group at the third position and a fluorine atom at the fourth position on the benzene ring. This compound is widely used in various fields, including chemical, biological, and pharmaceutical industries.

Biochemical Analysis

Biochemical Properties

3-Ethoxy-4-fluorobenzoic acid plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with benzoate-1,2-dioxygenase, an enzyme that catalyzes the dioxygenation of benzoic acid derivatives . This interaction leads to the formation of 3-fluorocatechol, which is further metabolized to 2-fluoromuconic acid. The nature of these interactions is primarily based on the enzyme’s ability to recognize and process the fluorinated substrate, leading to subsequent biochemical transformations.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways by interacting with key proteins involved in these pathways. This interaction can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, this compound can influence cellular metabolism by altering the levels of specific metabolites and metabolic fluxes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as benzoate-1,2-dioxygenase, inhibiting or activating their activity . This binding interaction leads to the formation of intermediate compounds, which can further influence cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products . These degradation products can have different effects on cellular function compared to the parent compound. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating cellular metabolism and gene expression without causing significant toxicity . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s effects change significantly at certain dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as benzoate-1,2-dioxygenase, leading to the formation of intermediate compounds like 3-fluorocatechol and 2-fluoromuconic acid . These intermediates are further metabolized through various pathways, affecting metabolic flux and metabolite levels. The compound’s metabolism can also involve interactions with cofactors and other regulatory molecules, influencing its overall metabolic fate.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes by active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the ethylation of 4-fluorobenzoic acid using ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.

    Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex are typical reducing agents.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing fluorine with a methoxy group yields 3-ethoxy-4-methoxybenzoic acid.

    Esterification: Formation of ethyl esters.

    Reduction: Conversion to 3-ethoxy-4-fluorobenzyl alcohol.

Scientific Research Applications

3-Ethoxy-4-fluorobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: Lacks the ethoxy group, making it less hydrophobic.

    3-Ethyl-4-fluorobenzoic acid: Similar structure but with an ethyl group instead of an ethoxy group, affecting its reactivity and solubility.

Uniqueness

3-Ethoxy-4-fluorobenzoic acid’s unique combination of ethoxy and fluorine substituents imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

3-ethoxy-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSYMJHUGMYAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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